METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the quinoline and thiophene rings, along with the dimethoxyphenyl group, contributes to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Cyclization to Form the Thiophene Ring: The thiophene ring can be formed through a Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a cyanoacetate.
Coupling and Esterification: The final step involves coupling the quinoline and thiophene intermediates, followed by esterification to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Quinoline Derivatives: Compounds like chloroquine and quinine, which contain quinoline rings, are well-known for their antimalarial activity.
Dimethoxyphenyl Derivatives: Compounds like verapamil, which contain dimethoxyphenyl groups, are used as calcium channel blockers in the treatment of cardiovascular diseases.
The uniqueness of this compound lies in its combination of these functional groups, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C30H30N2O5S |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
methyl 2-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O5S/c1-35-18-14-15-20(25(16-18)36-2)24-17-22(19-10-8-9-12-23(19)31-24)28(33)32-29-27(30(34)37-3)21-11-6-4-5-7-13-26(21)38-29/h8-10,12,14-17H,4-7,11,13H2,1-3H3,(H,32,33) |
InChI Key |
MARANQWVNWEYBN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC)OC |
Origin of Product |
United States |
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